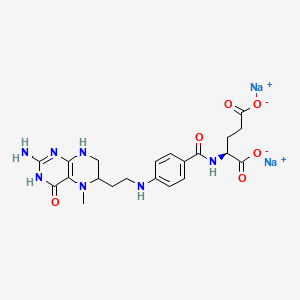
Ketotrexate (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketotrexate (sodium) is a synthetic compound that belongs to the class of antimetabolites. It is primarily used in the treatment of various types of cancer and autoimmune diseases. The compound works by inhibiting the synthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition makes it effective in slowing down the growth of rapidly dividing cells, such as cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketotrexate (sodium) involves several steps, starting from the basic building blocks of the compound. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with 2,3-dibromopropionaldehyde to form the intermediate compound. This intermediate is then reacted with N-methyl-p-aminobenzoylglutamic acid in the presence of a base to form Ketotrexate. The final step involves the conversion of Ketotrexate to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of Ketotrexate (sodium) is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the yield and purity of Ketotrexate (sodium). The final product is then purified using techniques such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Ketotrexate (sodium) undergoes various types of chemical reactions, including:
Oxidation: Ketotrexate can be oxidized to form its corresponding oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: Ketotrexate can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents used include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually carried out under basic conditions.
Substitution: Substitution reactions often involve the use of halogenating agents such as chlorine or bromine. The reactions are carried out under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ketotrexate. These derivatives can have different biological activities and are often studied for their potential therapeutic applications.
Scientific Research Applications
Ketotrexate (sodium) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antimetabolite chemistry and nucleotide synthesis inhibition.
Biology: Ketotrexate is used in cell biology research to study the effects of nucleotide synthesis inhibition on cell growth and division.
Medicine: The compound is widely used in the treatment of various types of cancer, including leukemia, lymphoma, and breast cancer. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Industry: Ketotrexate is used in the pharmaceutical industry for the development of new antimetabolite drugs and as a reference standard in quality control.
Mechanism of Action
Ketotrexate (sodium) exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides. By inhibiting DHFR, Ketotrexate prevents the formation of tetrahydrofolate, leading to a decrease in nucleotide synthesis. This inhibition results in the suppression of DNA replication and cell division, making Ketotrexate effective in slowing down the growth of rapidly dividing cells, such as cancer cells. Additionally, Ketotrexate can inhibit other enzymes involved in nucleotide synthesis, further enhancing its antimetabolite effects.
Comparison with Similar Compounds
Ketotrexate (sodium) is similar to other antimetabolite compounds, such as methotrexate and aminopterin. it has unique properties that distinguish it from these compounds:
Methotrexate: Both Ketotrexate and methotrexate inhibit DHFR, but Ketotrexate has a different chemical structure that may result in different pharmacokinetic properties and side effects.
Aminopterin: Aminopterin is an older antimetabolite that also inhibits DHFR. Ketotrexate is considered to be more stable and less toxic compared to aminopterin.
List of Similar Compounds
- Methotrexate
- Aminopterin
- Pemetrexed
- Raltitrexed
These compounds share similar mechanisms of action but may differ in their chemical structures, pharmacokinetic properties, and therapeutic applications.
Properties
Molecular Formula |
C21H25N7Na2O6 |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
disodium;(2S)-2-[[4-[2-(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)ethylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C21H27N7O6.2Na/c1-28-13(10-24-17-16(28)19(32)27-21(22)26-17)8-9-23-12-4-2-11(3-5-12)18(31)25-14(20(33)34)6-7-15(29)30;;/h2-5,13-14,23H,6-10H2,1H3,(H,25,31)(H,29,30)(H,33,34)(H4,22,24,26,27,32);;/q;2*+1/p-2/t13?,14-;;/m0../s1 |
InChI Key |
PASPSZYIMAFFFK-HNYZGNTBSA-L |
Isomeric SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















